molecular formula C10H8INO2S2 B498602 N-(4-iodophenyl)thiophene-2-sulfonamide CAS No. 333434-63-2

N-(4-iodophenyl)thiophene-2-sulfonamide

Cat. No.: B498602
CAS No.: 333434-63-2
M. Wt: 365.2g/mol
InChI Key: ZPKZVHYMKDTUDU-UHFFFAOYSA-N
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Description

“N-(4-iodophenyl)thiophene-2-sulfonamide” is a thiophene-based sulfonamide . Thiophene sulfonamides are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors . They have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes at very small concentrations .


Synthesis Analysis

The synthesis of sulfonamide compounds can be carried out using an indirect process that avoids contamination of the product with no need for purification . For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .


Molecular Structure Analysis

The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .


Chemical Reactions Analysis

Thiophene-based sulfonamides showed potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . They showed IC 50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II .

Mechanism of Action

Thiophene-based sulfonamides inhibit the enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moiety played a significant role in the inhibition of the enzymes .

Future Directions

While specific future directions for “N-(4-iodophenyl)thiophene-2-sulfonamide” were not found in the search results, it’s clear that thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

N-(4-iodophenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZVHYMKDTUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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